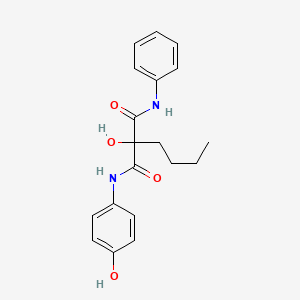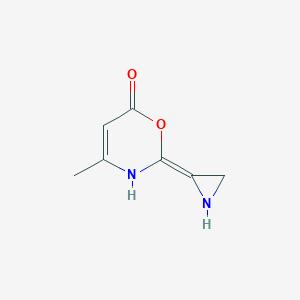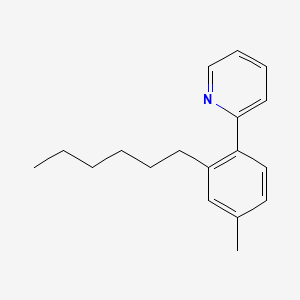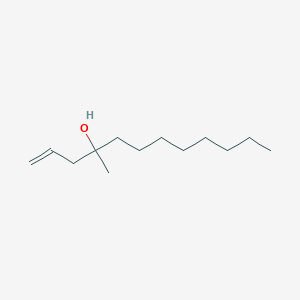
4-Methyldodec-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyldodec-1-EN-4-OL is an organic compound with the molecular formula C13H26O It is a type of alcohol with a double bond located at the first carbon and a methyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldodec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-pentene with formaldehyde in the presence of a catalyst to form the desired alcohol. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. Another method involves the hydroformylation of 4-methyl-1-pentene followed by hydrogenation to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroformylation processes. This involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyldodec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyldodec-1-EN-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methyldodecane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
Oxidation: 4-Methyldodec-1-EN-4-one
Reduction: 4-Methyldodecane
Substitution: 4-Methyldodec-1-EN-4-chloride or 4-Methyldodec-1-EN-4-bromide
Applications De Recherche Scientifique
4-Methyldodec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyldodec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound may also modulate enzyme activities and signaling pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Methyldodec-1-EN-4-OL can be compared with other similar compounds, such as:
4-Methyldodec-1-yn-4-OL: Similar structure but with a triple bond instead of a double bond.
4-Methyldodec-3-en-1-OL: Similar structure but with the double bond located at the third carbon.
10-Methyldodec-2-en-4-olide: A butenolide with a similar carbon chain length but different functional groups.
Propriétés
Numéro CAS |
821787-14-8 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
4-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h5,14H,2,4,6-12H2,1,3H3 |
Clé InChI |
QJPSHWUJGZBDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


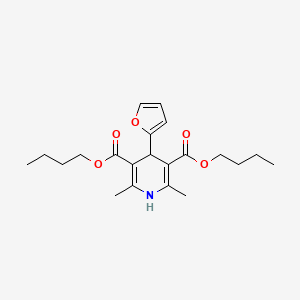
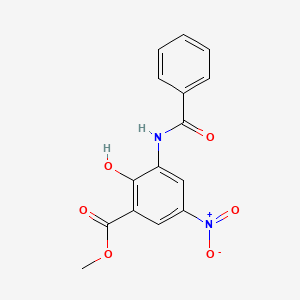

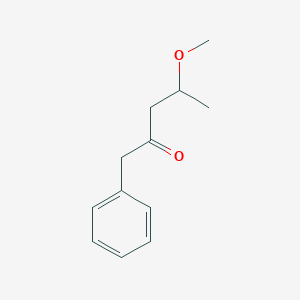
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
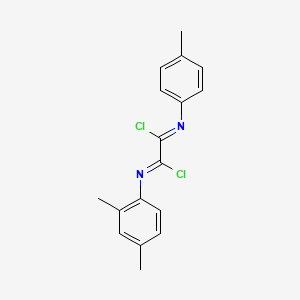
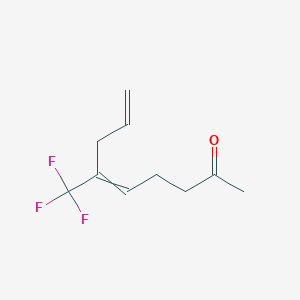
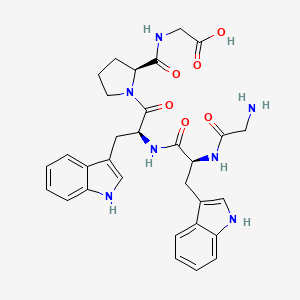

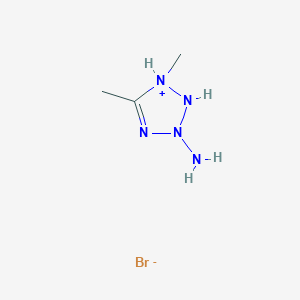
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
